2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine.
Synthesis of the pyrimidine ring: This involves the reaction of benzaldehyde with urea under acidic conditions to form the pyrimidine core.
Coupling of the pyrazole and pyrimidine rings: This step involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to link the pyrazole and pyrimidine rings.
Introduction of the acetamide group: This can be done by reacting the intermediate with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Research: The compound is used to study enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar pyrazole ring structure.
Imidazole Derivatives: Compounds with similar heterocyclic ring structures and biological activities.
Uniqueness
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide is unique due to its combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C25H25N5O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H25N5O2/c1-16-10-11-17(2)21(12-16)26-23(31)15-29-24(32)14-22(20-8-6-5-7-9-20)27-25(29)30-19(4)13-18(3)28-30/h5-14H,15H2,1-4H3,(H,26,31) |
InChI Key |
ZDBBMZWLSZVJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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